

# Lactose as a Carbon Source for Microbial Growth: A Technical Guide

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## Compound of Interest

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This technical guide provides an in-depth exploration of **lactose** as a carbon source for microbial growth, focusing on the underlying metabolic and regulatory mechanisms. It offers quantitative data for comparative analysis, detailed experimental protocols for practical application, and visual diagrams of key biological pathways and workflows. This document is intended to serve as a comprehensive resource for professionals in microbiology, biotechnology, and drug development.

## Introduction to Lactose Metabolism

**Lactose**, a disaccharide composed of  $\beta$ -D-galactose and D-glucose linked by a  $\beta(1 \rightarrow 4)$  glycosidic bond, is a significant carbon source for many microorganisms. The ability to utilize **lactose** is particularly well-studied in the bacterium *Escherichia coli*, where it is governed by a classic model of gene regulation—the lac operon.[1] The metabolism of **lactose** is a cornerstone of molecular biology and has been leveraged extensively in biotechnology for applications such as recombinant protein expression using **lactose**-inducible systems.[2][3]

The entry and breakdown of **lactose** inside the microbial cell are primarily a two-step process facilitated by two key enzymes:

- **Lactose Permease (LacY):** A transmembrane protein that actively transports **lactose** from the external environment into the cell.[4]

- $\beta$ -Galactosidase (LacZ): An intracellular enzyme that hydrolyzes the imported **lactose** into its constituent monosaccharides, glucose and **galactose**.<sup>[4]</sup> These monosaccharides can then enter central glycolytic pathways to generate energy and biomass.

## Genetic Regulation: The lac Operon

The expression of the genes encoding these metabolic enzymes is tightly controlled by the lac operon, an elegant genetic circuit that ensures the cell only invests energy in producing these proteins when **lactose** is available and a more preferred carbon source, like glucose, is absent.<sup>[5]</sup> This regulation occurs at the transcriptional level and involves both negative and positive control mechanisms.

### Negative Control: The Lac Repressor

In the absence of **lactose**, a repressor protein, encoded by the *lacI* gene, binds to a specific DNA sequence called the operator (O).<sup>[5]</sup> The operator region overlaps with the promoter (P), the binding site for RNA polymerase. This physical blockage prevents RNA polymerase from initiating transcription of the structural genes (*lacZ*, *lacY*, and *lacA*).<sup>[1][6]</sup>

When **lactose** is present, a small amount enters the cell and is converted to **allolactose**, an isomer of **lactose**. **Allolactose** acts as an inducer by binding to the *LacI* repressor, causing a conformational change that makes the repressor release from the operator.<sup>[4][5]</sup> This de-repression allows RNA polymerase to access the promoter and transcribe the operon's genes.

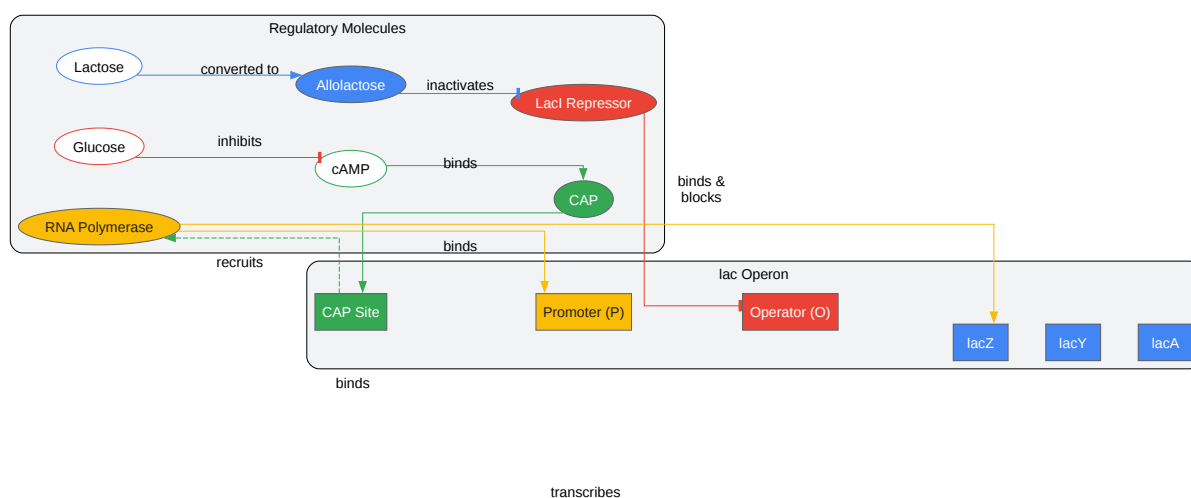
### Positive Control: Catabolite Repression

Microbes prioritize the use of carbon sources that support the highest growth rate, a phenomenon known as catabolite repression.<sup>[7][8]</sup> In *E. coli*, glucose is the preferred carbon source. The presence of glucose represses the expression of the lac operon, even if **lactose** is also available.<sup>[9]</sup> This is a form of positive control mediated by the Catabolite Activator Protein (CAP) and cyclic AMP (cAMP).

- Low Glucose: When glucose levels are low, intracellular cAMP levels rise. cAMP binds to CAP, forming a cAMP-CAP complex. This complex then binds to a specific site upstream of the lac promoter, enhancing the ability of RNA polymerase to bind to the promoter and initiate transcription.<sup>[5]</sup>

- High Glucose: When glucose is abundant, cAMP levels are low. The cAMP-CAP complex does not form, and even if the LacI repressor is removed by allolactose, transcription of the lac operon occurs at a very low level.[5][10]

This dual-control system ensures that the lac operon is only highly expressed when **lactose** is present AND glucose is absent.



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**Caption:** Regulatory pathway of the E. coli lac operon.

## Quantitative Data on Microbial Growth and Enzyme Kinetics

The choice of carbon source significantly impacts microbial growth rates. Glucose generally supports faster growth than **lactose** due to the energetic efficiency of its metabolism.<sup>[11][12]</sup> This preference leads to the characteristic diauxic growth curve when microbes are cultured in a medium containing both sugars.<sup>[8][11]</sup>

### Comparative Growth Rates

The specific growth rate ( $\mu$ ) is a measure of the increase in cell mass per unit time. While exact values can vary based on the specific strain and experimental conditions (e.g., medium composition, temperature), glucose consistently yields a higher  $\mu$  than **lactose** for E. coli.

Carbon Source	Organism	Medium Type	Specific Growth Rate ( $\mu$ ) ( $\text{h}^{-1}$ )	Reference(s)
Glucose	E. coli	Minimal	~0.6 - 0.7	[13]
Lactose	E. coli	Minimal	~0.2 - 0.4	[9]
Glycerol	E. coli	Minimal	~0.3 - 0.5	[14]

Note: The values presented are approximate ranges compiled from multiple sources and are intended for comparative purposes. Absolute growth rates are highly dependent on specific experimental conditions.

### $\beta$ -Galactosidase Enzyme Kinetics

The efficiency of **lactose** hydrolysis by  $\beta$ -galactosidase can be described by Michaelis-Menten kinetics. The Michaelis constant ( $K_m$ ) represents the substrate concentration at which the reaction rate is half of the maximum velocity ( $V_{max}$ ). A lower  $K_m$  indicates a higher affinity of the enzyme for the substrate. The enzyme typically shows a higher affinity for the artificial substrate o-nitrophenyl- $\beta$ -D-galactopyranoside (ONPG) than for its natural substrate, **lactose**.

Substrate	Enzyme Source	Km (mM)	Vmax (μmol/min/mg)	Reference(s)
Lactose	Lactobacillus plantarum	23.28	10.88	<a href="#">[7]</a>
ONPG	Lactobacillus plantarum	6.64	147.5	<a href="#">[7]</a>
ONPG	Aspergillus oryzae	0.80	Value not directly comparable	<a href="#">[11]</a>
ONPG	E. coli (Purified)	0.34	Value not directly comparable	

Note: Vmax values are highly dependent on enzyme concentration and assay conditions, making direct comparisons between studies difficult. Km values provide a more stable measure of enzyme-substrate affinity.

## Experimental Protocols

### Protocol for Measuring a Bacterial Growth Curve on Lactose

This protocol describes how to measure the growth of E. coli in a minimal medium with **lactose** as the sole carbon source.

Materials:

- E. coli strain (e.g., K-12)
- M9 minimal medium components
- **Lactose** solution (20% w/v, sterile-filtered)
- Sterile culture flasks or tubes
- Incubator shaker (37°C)

- Spectrophotometer
- Sterile pipettes and tips

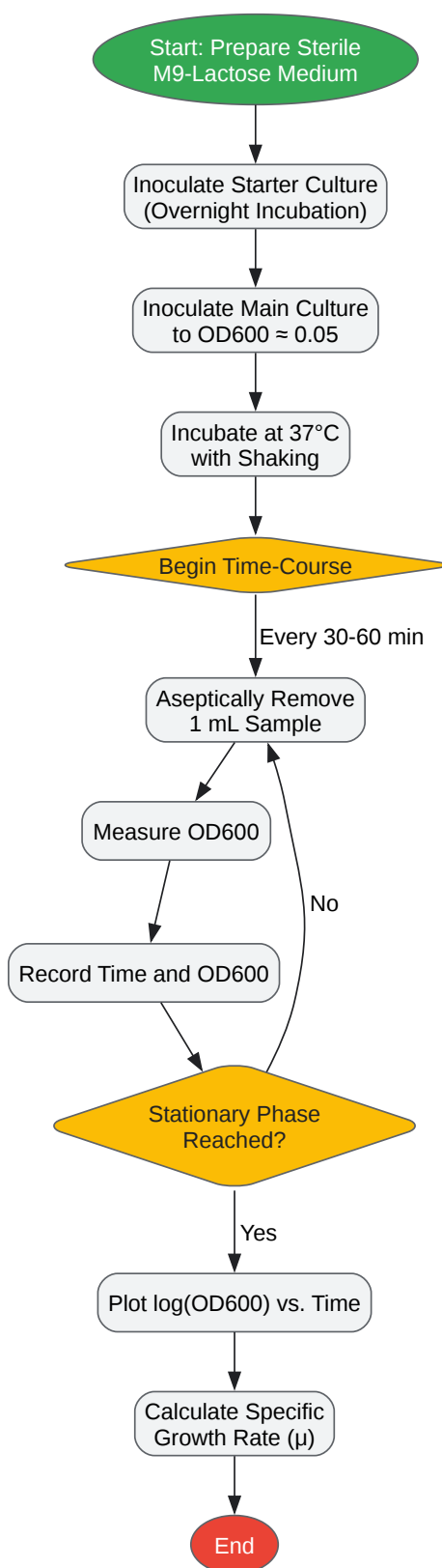
M9 Minimal Medium (1 L):

- 5x M9 Salts: Dissolve 64 g  $\text{Na}_2\text{HPO}_4 \cdot 7\text{H}_2\text{O}$ , 15 g  $\text{KH}_2\text{PO}_4$ , 2.5 g NaCl, and 5.0 g  $\text{NH}_4\text{Cl}$  in deionized water to a final volume of 1 L. Autoclave to sterilize.[\[4\]](#)[\[12\]](#)
- Working M9 Medium: To prepare 1 L of 1x M9 medium, aseptically combine the following sterile solutions:
  - 200 mL of 5x M9 Salts
  - 2 mL of 1 M  $\text{MgSO}_4$
  - 100  $\mu\text{L}$  of 1 M  $\text{CaCl}_2$
  - 20 mL of 20% **Lactose** solution (for a final concentration of 0.4%)
  - Add sterile deionized water to a final volume of 1 L.[\[12\]](#)

Procedure:

- Starter Culture: Inoculate a single colony of E. coli into 5 mL of M9-**lactose** medium and grow overnight at 37°C with shaking (200-250 rpm).
- Main Culture Inoculation: Inoculate a larger volume (e.g., 50 mL) of fresh, pre-warmed M9-**lactose** medium with the overnight culture to an initial Optical Density at 600 nm ( $\text{OD}_{600}$ ) of ~0.05.
- Incubation and Sampling: Incubate the main culture at 37°C with vigorous shaking. Aseptically remove a sample (e.g., 1 mL) at regular time intervals (e.g., every 30-60 minutes).
- OD Measurement: Measure the  $\text{OD}_{600}$  of each sample using the spectrophotometer. Use fresh M9-**lactose** medium as a blank.

- **Data Analysis:** Plot the OD<sub>600</sub> values (on a logarithmic scale) against time (on a linear scale). This will generate a bacterial growth curve showing the lag, exponential (log), stationary, and decline phases. The specific growth rate ( $\mu$ ) can be calculated from the slope of the linear portion of the log-phase plot.



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**Caption:** Experimental workflow for generating a bacterial growth curve.



## Protocol for $\beta$ -Galactosidase Activity Assay (ONPG-based)

This protocol measures the activity of  $\beta$ -galactosidase in permeabilized E. coli cells using the chromogenic substrate ONPG. The enzyme cleaves ONPG into **galactose** and o-nitrophenol, the latter of which is yellow and can be quantified spectrophotometrically at 420 nm.

### Materials:

- E. coli culture grown under desired conditions (e.g., induced with **lactose**)
- Z-Buffer (0.06 M  $\text{Na}_2\text{HPO}_4$ , 0.04 M  $\text{NaH}_2\text{PO}_4$ , 0.01 M KCl, 0.001 M  $\text{MgSO}_4$ , pH 7.0)
- $\beta$ -mercaptoethanol
- ONPG solution (4 mg/mL in Z-Buffer)
- 0.1% SDS (Sodium Dodecyl Sulfate)
- Chloroform
- 1 M  $\text{Na}_2\text{CO}_3$  (Stop Solution)
- Water bath (28-37°C)
- Spectrophotometer

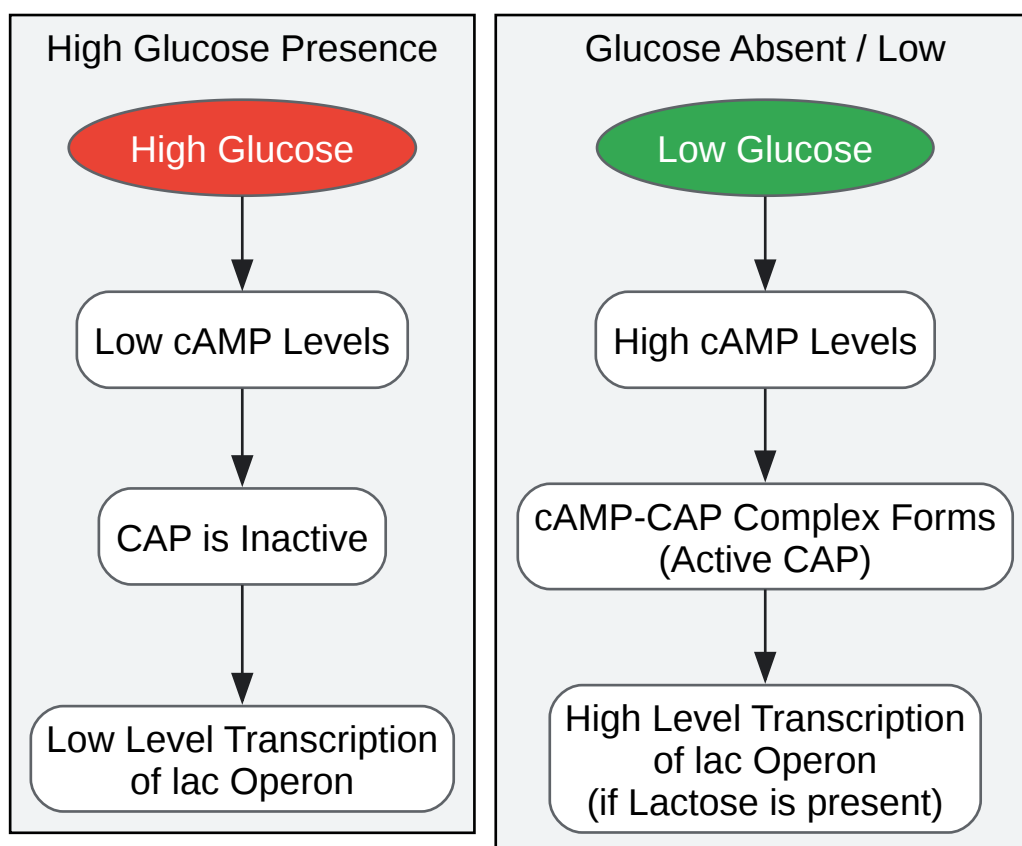
### Procedure:

- Cell Preparation: Take a 1 mL sample of the bacterial culture. Measure and record the  $\text{OD}_{600}$ .
- Permeabilization: Add 2-3 drops of chloroform and 1 drop of 0.1% SDS to the cell sample. Vortex vigorously for 10 seconds to lyse the cells.
- Pre-incubation: Equilibrate the permeabilized cell suspension in a water bath at the desired assay temperature (e.g., 28°C or 37°C) for 5 minutes.

- Reaction Initiation: Start the enzymatic reaction by adding 0.2 mL of ONPG solution (4 mg/mL). Mix and start a timer.
- Reaction Incubation: Incubate the reaction mixture at the assay temperature until a distinct yellow color develops.
- Reaction Termination: Stop the reaction by adding 0.5 mL of 1 M Na<sub>2</sub>CO<sub>3</sub>. Record the exact reaction time.
- Measurement: Centrifuge the tubes to pellet cell debris. Measure the absorbance of the supernatant at 420 nm (A<sub>420</sub>).
- Calculation of Miller Units: The specific activity of β-galactosidase is often expressed in Miller Units, which normalize the activity to the cell density and reaction time.
  - $\text{Miller Units} = (1000 * A_{420}) / (t * V * \text{OD}_{600})$ 
    - t = reaction time in minutes
    - V = volume of culture used in mL
    - A<sub>420</sub> = absorbance at 420 nm
    - OD<sub>600</sub> = optical density of the culture at 600 nm

## Diauxic Growth and Catabolite Repression

When *E. coli* is grown in a medium containing both glucose and **lactose**, it exhibits a biphasic or "diauxic" growth pattern.<sup>[11][12]</sup> The cells will first consume all the available glucose, resulting in a rapid exponential growth phase. Once the glucose is depleted, there is a temporary cessation of growth known as the lag phase. During this lag phase, the cell machinery shifts to express the lac operon to metabolize **lactose**. Subsequently, a second, slower exponential growth phase occurs as the cells utilize **lactose**.<sup>[11]</sup> This sequential utilization of sugars is a direct consequence of catabolite repression.



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**Caption:** Logical flow of catabolite repression by glucose.

## Applications in Drug Development and Biotechnology

The principles of **lactose** metabolism and the lac operon's regulatory system are fundamental to modern biotechnology and drug development. **Lactose** and its non-metabolizable analog, Isopropyl  $\beta$ -D-1-thiogalactopyranoside (IPTG), are widely used as inducers for controlled gene expression.<sup>[3]</sup> This system allows for the high-level production of recombinant proteins, including therapeutic proteins and enzymes, in microbial hosts like *E. coli*. By controlling the timing and level of gene induction, researchers can optimize protein yield, solubility, and activity, which is a critical aspect of biopharmaceutical manufacturing.<sup>[2]</sup>

## Conclusion

**Lactose** serves as a valuable carbon source for many microbes, and its metabolism in *E. coli* provides a quintessential model for understanding gene regulation. The interplay between negative repression by the LacI protein and positive activation by the cAMP-CAP complex allows the cell to make efficient metabolic decisions based on the availability of preferred carbon sources. A quantitative understanding of growth rates and enzyme kinetics, coupled with robust experimental protocols, enables researchers to harness these natural systems for a wide array of biotechnological applications, from fundamental research to the industrial production of pharmaceuticals.

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